Daidzein 7-beta-D-Glucuronide Methyl Ester
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Overview
Description
Daidzein 7-beta-D-Glucuronide Methyl Ester: is a derivative of daidzein, an isoflavone found predominantly in soybeans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein 7-beta-D-Glucuronide Methyl Ester typically involves the glucuronidation of daidzein followed by methylation. The reaction conditions often require the use of glucuronyl transferase enzymes or chemical catalysts to facilitate the addition of the glucuronic acid moiety to daidzein. Subsequent methylation is achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Daidzein 7-beta-D-Glucuronide Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its aglycone form, daidzein.
Substitution: Nucleophilic substitution reactions can occur at the glucuronide or methyl ester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Daidzein or partially reduced intermediates.
Substitution: Various substituted glucuronides or esters.
Scientific Research Applications
Daidzein 7-beta-D-Glucuronide Methyl Ester is primarily used in proteomics research. It serves as a tool for studying the metabolism and biochemical pathways of daidzein isoflavone. This compound is also employed in metabolomics and phytochemical research to understand the biological effects and metabolic fate of isoflavones .
Mechanism of Action
The mechanism of action of Daidzein 7-beta-D-Glucuronide Methyl Ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and influencing signal transduction pathways related to isoflavone metabolism. The glucuronide moiety enhances its solubility and bioavailability, facilitating its uptake and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
Daidzein: The aglycone form of Daidzein 7-beta-D-Glucuronide Methyl Ester.
Genistein 7-beta-D-Glucuronide Methyl Ester: Another isoflavone glucuronide with similar properties.
Biochanin A 7-beta-D-Glucuronide Methyl Ester: A related compound with a different isoflavone backbone.
Uniqueness
This compound is unique due to its specific glucuronide and methyl ester modifications, which enhance its solubility and bioavailability compared to its aglycone form. These modifications also influence its metabolic pathways and biological activities, making it a valuable tool in research .
Properties
Molecular Formula |
C22H20O10 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H20O10/c1-29-21(28)20-18(26)17(25)19(27)22(32-20)31-12-6-7-13-15(8-12)30-9-14(16(13)24)10-2-4-11(23)5-3-10/h2-9,17-20,22-23,25-27H,1H3/t17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
XQFWBDXNLSIFNE-SXFAUFNYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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